molecular formula C10H13FO2 B2941631 (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 2248209-22-3

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B2941631
CAS No.: 2248209-22-3
M. Wt: 184.21
InChI Key: ZGCNJZBHGUORQU-SSDOTTSWSA-N
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Description

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral auxiliary.

    Reduction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the desired (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction reactors with optimized conditions for temperature, pressure, and solvent choice to ensure high yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the enantiomers and obtain the desired (2S)-enantiomer in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-one.

    Reduction: Formation of (2S)-2-(3-Fluoro-4-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3-Fluoro-4-hydroxyphenyl)propan-1-ol
  • (2S)-2-(3-Chloro-4-methoxyphenyl)propan-1-ol
  • (2S)-2-(3-Fluoro-4-methoxyphenyl)butan-1-ol

Uniqueness

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is unique due to the specific combination of the fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNJZBHGUORQU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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